4-(2-Bromo-4,6-difluorophenylsulfonyl)morpholine
Overview
Description
Preparation Methods
The synthesis of 4-(2-Bromo-4,6-difluorophenylsulfonyl)morpholine typically involves the reaction of 2-bromo-4,6-difluorobenzenesulfonyl chloride with morpholine . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .
Chemical Reactions Analysis
4-(2-Bromo-4,6-difluorophenylsulfonyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, leading to different products depending on the reagents and conditions used.
Coupling Reactions: This compound can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Bromo-4,6-difluorophenylsulfonyl)morpholine is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4,6-difluorophenylsulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various biological molecules, potentially affecting their function. The bromine and fluorine atoms may also play a role in the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar compounds to 4-(2-Bromo-4,6-difluorophenylsulfonyl)morpholine include:
2-Bromo-4,6-difluorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-(2-Bromo-4,6-difluorophenylsulfonyl)piperidine: Another sulfonyl-containing compound with similar reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns .
Properties
IUPAC Name |
4-(2-bromo-4,6-difluorophenyl)sulfonylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO3S/c11-8-5-7(12)6-9(13)10(8)18(15,16)14-1-3-17-4-2-14/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBYPPCUMRRWNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C=C2Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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